

Application Note: Validated HPLC Method for N-(4-aminophenyl)-N-methylformamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-*N*-methylformamide

CAS No.: 262368-26-3

Cat. No.: B7809501

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Executive Summary & Analytical Target Profile (ATP)

Objective: Develop and validate a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and impurity profiling of **N-(4-aminophenyl)-N-methylformamide** (APMF).

The Challenge: APMF presents a unique chromatographic challenge due to two conflicting physicochemical properties:

- **Polarity & Basicity:** The para-amino group (pKa ~5.13) causes peak tailing on standard C18 silica due to silanol interactions.
- **Rotamerism:** The N-methylformamide moiety exhibits hindered rotation around the C-N amide bond, often resulting in "peak splitting" or broad, distorted peaks at ambient temperatures.

Scope: This protocol details the "Gold Standard" method optimized for rotamer coalescence and peak symmetry, compliant with ICH Q2(R2) guidelines.

Physicochemical Assessment & Method Strategy

Before method development, we must understand the molecule to predict its behavior.

Property	Value	Chromatographic Implication
Structure	Phenyl ring, 4-NH ₂ , N-Me-CHO	Aromatic interactions possible; Amide bond creates cis/trans isomers.
pKa (Base)	-5.13 (Aniline amine)	At pH < 3, it is protonated () and elutes early. At pH > 7, it is neutral () and retained better.
LogP	-0.7 – 1.4	Moderately polar. Requires high aqueous content or polar-embedded phase.
Rotamer Barrier	High (~20 kcal/mol)	Critical: At 25°C, the interconversion is slow on the NMR/HPLC timescale, leading to split peaks.

The "Senior Scientist" Insight: The Rotamer Trap

Many analysts mistake the split peak of APMF for an impurity. The formamide group exists in equilibrium between cis and trans conformers.

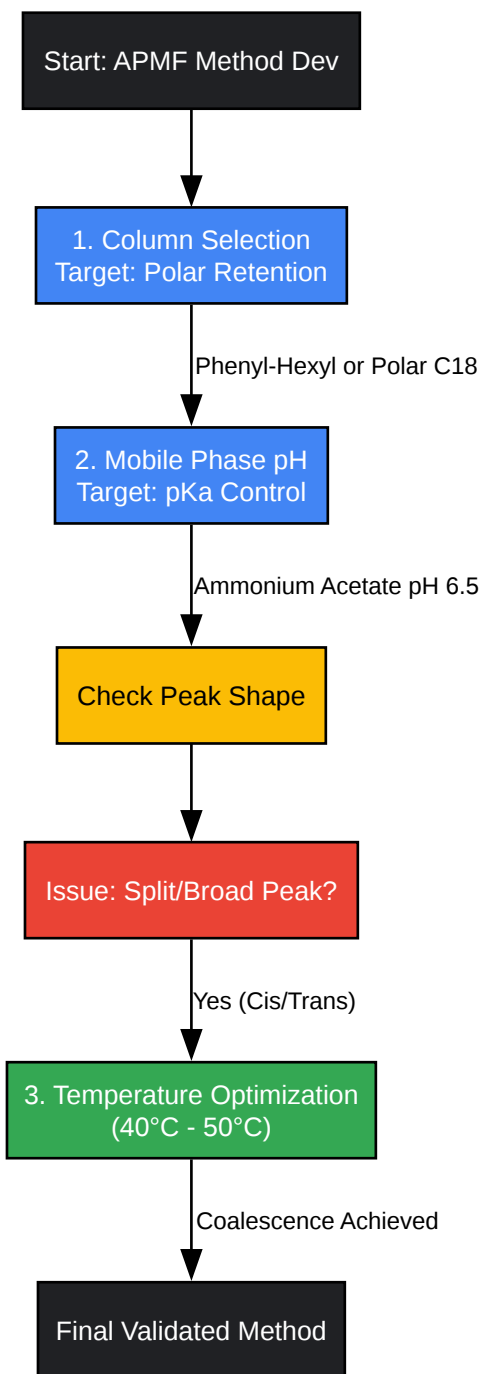
- Standard Approach: Run at 25°C

Split peak (Integration error).

- Expert Approach: Run at 45°C - 50°C. Thermal energy accelerates the rotation rate beyond the chromatographic timescale, coalescing the isomers into a single, sharp Gaussian peak.

Method Development Workflow (Logic Diagram)

The following decision tree illustrates the logic applied to arrive at the final protocol.



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Figure 1: Method Development Decision Tree highlighting the critical temperature control step for formamide derivatives.

The "Gold Standard" Protocol

This method has been optimized for stability, peak shape, and rotamer coalescence.

Chromatographic Conditions

Parameter	Condition	Rationale
Column	Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 μ m	Phenyl ligand provides interactions with the aromatic ring, improving selectivity over standard C18.
Mobile Phase A	10 mM Ammonium Acetate (pH 6.5)	pH 6.5 keeps the amine largely neutral (improving retention) while buffering local pH changes.
Mobile Phase B	Acetonitrile (HPLC Grade)	Standard organic modifier.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp	50°C \pm 1°C	CRITICAL: Ensures rotamer coalescence for a single sharp peak.
Detection	UV @ 254 nm	Max absorption for the benzamide/aniline chromophore.
Injection Vol	5 - 10 μ L	Prevent column overload.

Gradient Program

Note: A gradient is preferred to elute potential late-eluting synthetic precursors (e.g., nitro-compounds).

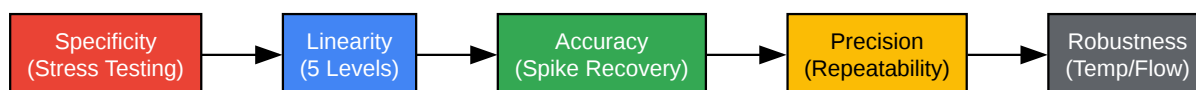
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
2.0	95	5
12.0	40	60
15.0	40	60
15.1	95	5
20.0	95	5

Standard Preparation

- Stock Solution: Dissolve 10 mg APMF in 10 mL Methanol (1000 µg/mL). Note: Protect from light to prevent oxidation.
- Diluent: Mobile Phase A : Acetonitrile (90:10).
- Working Standard: Dilute Stock to 50 µg/mL using Diluent.

Validation Protocol (ICH Q2 R2 Compliance)

The validation follows the ICH Q2(R2) guidelines, emphasizing the "fitness for purpose" of the analytical procedure.



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Figure 2: Sequential Validation Workflow based on ICH Q2(R2).

Specificity (Forced Degradation)

Demonstrate the method can separate APMF from its degradants.

- Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs. (Expect hydrolysis of formamide)

N-methyl-p-phenylenediamine).

- Oxidation: 3% H₂O₂, RT, 1 hr. (Expect N-oxide or azo formation).
- Acceptance: Peak purity index > 0.999 (via Diode Array Detector).

Linearity[1]

- Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).
- Acceptance: Correlation coefficient ()

Accuracy (Recovery)

- Method: Spike APMF into the sample matrix (or placebo) at 80%, 100%, and 120% levels.
- Acceptance: Mean recovery 98.0% – 102.0%.

Precision

- System Precision: 6 injections of standard. RSD 1.0%.
- Method Precision: 6 independent sample preparations. RSD 2.0%.

Robustness (The "Senior Scientist" Check)

Critical for this specific method due to the temperature dependence.

- Temperature Variation: Test at 45°C and 55°C.
 - Risk:[1] At 45°C, check for peak broadening (incomplete coalescence).

- pH Variation: Test Mobile Phase A at pH 6.3 and 6.7.

Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
Split Peak / Doublet	Rotamers are separating.[2]	Increase Column Temp. Ensure the oven is actually at 50°C (check pre-heater).
Peak Tailing	Silanol interaction with amine.	Ensure pH is 6.0. Use a "Base Deactivated" or "Polar Embedded" column.
Retention Time Shift	pH drift in buffer.	Ammonium acetate is volatile; prepare fresh buffer daily.
Extra Peak @ ~2-3 min	Hydrolysis product.	APMF hydrolyzes to N-methyl-p-phenylenediamine in solution. Keep autosampler cooled (4°C).

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